3-Fluoro-4-(oxan-4-yloxy)benzoic acid
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Overview
Description
3-Fluoro-4-(oxan-4-yloxy)benzoic acid: is an organic compound with the molecular formula C12H13FO4 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by an oxan-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(oxan-4-yloxy)benzoic acid typically involves a multi-step process:
Starting Material: The synthesis begins with commercially available 3-fluorobenzoic acid.
Protection of Carboxylic Acid Group: The carboxylic acid group is protected using a suitable protecting group, such as a methyl or ethyl ester.
Formation of Oxan-4-yloxy Group: The protected 3-fluorobenzoic acid is then reacted with tetrahydropyran in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, to form the oxan-4-yloxy group.
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(oxan-4-yloxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Products include 3-amino-4-(oxan-4-yloxy)benzoic acid or 3-thio-4-(oxan-4-yloxy)benzoic acid.
Esterification: Products include methyl 3-fluoro-4-(oxan-4-yloxy)benzoate.
Reduction: Products include 3-fluoro-4-(oxan-4-yloxy)benzyl alcohol.
Scientific Research Applications
3-Fluoro-4-(oxan-4-yloxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(oxan-4-yloxy)benzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting enzyme activity. The oxan-4-yloxy group can enhance the compound’s binding affinity and specificity for its molecular targets, while the fluorine atom can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
3-Fluoro-4-(oxan-4-yloxy)benzoic acid can be compared with other similar compounds, such as:
3-Fluoro-4-hydroxybenzoic acid: Lacks the oxan-4-yloxy group, resulting in different chemical properties and reactivity.
4-(Oxan-4-yloxy)benzoic acid:
3-Chloro-4-(oxan-4-yloxy)benzoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
The uniqueness of this compound lies in the combination of the fluorine atom and the oxan-4-yloxy group, which imparts distinct chemical properties and potential for diverse applications.
Biological Activity
3-Fluoro-4-(oxan-4-yloxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and an oxan-4-yloxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A fluorine atom at the 3-position.
- An oxan-4-yloxy substituent at the 4-position of the benzoic acid.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Effects on Cancer Cells
A study evaluated the effects of this compound on MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. The results indicated:
- MCF-7 Cells : A dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
- LNCaP Cells : Significant apoptosis was observed at concentrations above 30 µM.
The biological activity of this compound is thought to be mediated through several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, promoting apoptosis in cancer cells.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels have been noted, contributing to cell death in cancerous cells.
Properties
IUPAC Name |
3-fluoro-4-(oxan-4-yloxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c13-10-7-8(12(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIVEVYWYVDVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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